Cas no 1287752-72-0 (2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride)

2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a trifluoromethyl-substituted pyrazole moiety. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are valuable in pharmaceutical and agrochemical applications. The presence of the trifluoromethyl group enhances its reactivity and metabolic stability, making it advantageous for designing bioactive molecules. The thiophene backbone further contributes to its versatility in heterocyclic chemistry. Suitable for controlled reactions, it offers precise functionalization opportunities while maintaining high purity standards. Proper handling under anhydrous conditions is recommended due to its sulfonyl chloride reactivity.
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride structure
1287752-72-0 structure
Product Name:2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
CAS No:1287752-72-0
MF:C9H6ClF3N2O2S2
MW:330.734348773956
MDL:MFCD20502900
CID:4586295
Update Time:2025-06-08

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
    • 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
    • 2-Methyl-5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-3-sulfonyl chloride
    • MDL: MFCD20502900
    • Inchi: 1S/C9H6ClF3N2O2S2/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
    • InChI Key: ZTYVPQJIYIFDSJ-UHFFFAOYSA-N
    • SMILES: C1(C)SC(C2C=C(C(F)(F)F)NN=2)=CC=1S(Cl)(=O)=O

Computed Properties

  • Exact Mass: 329.951
  • Monoisotopic Mass: 329.951
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4A^2

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2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1287752-72-0)2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
Order Number:A1122147
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:29
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride

Introduction to 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride (CAS No. 1287752-72-0) and Its Applications in Modern Chemical Biology

The compound 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride (CAS No. 1287752-72-0) represents a fascinating intersection of heterocyclic chemistry and medicinal innovation. As a sophisticated organic molecule, it combines the structural elegance of thiophene and pyrazole scaffolds with the reactivity of a sulfonyl chloride functional group, making it a valuable intermediate in the synthesis of biologically active compounds. This introduction explores the compound's chemical profile, its significance in pharmaceutical research, and its potential applications, drawing on recent advancements in chemical biology.

The molecular structure of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride is characterized by a thiophene ring substituted at the 3-position with a sulfonyl chloride group, while the 5-position is linked to a pyrazole moiety bearing a trifluoromethyl group. This arrangement imparts unique electronic and steric properties to the molecule, which are highly desirable in drug design. The presence of the trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, key factors in improving pharmacokinetic profiles of therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in numerous biological pathways. The sulfonyl chloride moiety in 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride provides a reactive site for covalent bond formation with nucleophilic residues on protein targets. This feature has been exploited in the design of potent inhibitors for enzymes and receptors involved in cancer, inflammation, and infectious diseases. For instance, studies have demonstrated that sulfonyl chlorides can be used to develop irreversible inhibitors that covalently modify key catalytic residues, leading to enhanced binding affinity and prolonged drug action.

The pyrazole ring in this compound contributes to its binding affinity by forming hydrogen bonds with polar residues in protein active sites. Pyrazole derivatives have been extensively studied for their biological activity, particularly as kinase inhibitors. The trifluoromethyl group further modulates the pharmacological properties of the molecule by increasing its interaction with biological targets and improving its resistance to metabolic degradation. These features make 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride a promising candidate for further development as a lead compound in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify potential drug candidates. The structural motifs present in 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride align well with known binding pockets of therapeutic targets, suggesting its utility in designing novel therapeutics. For example, virtual screening has identified analogs of this compound that exhibit inhibitory activity against bromodomain-containing proteins (BDPs), which are implicated in various cancers. These findings highlight the importance of structural diversity and functional groups like sulfonyl chlorides and trifluoromethyl groups in optimizing drug-like properties.

In addition to its role as an intermediate in drug synthesis, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride has potential applications in materials science and agrochemicals. The unique electronic properties of its heterocyclic core make it a candidate for designing organic semiconductors and luminescent materials. Furthermore, its reactivity allows for the synthesis of novel pesticides and herbicides with improved efficacy and environmental safety.

The synthesis of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride involves multi-step organic transformations that showcase the versatility of modern synthetic methodologies. Key steps include sulfonylation reactions, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and functional group modifications to introduce the desired substituents. Advances in catalytic systems have made these reactions more efficient and scalable, facilitating the production of complex molecules like this one on an industrial scale.

The compound's stability under various conditions is another critical factor influencing its utility. The sulfonyl chloride group is sensitive to moisture but remains stable under inert atmospheres, making it suitable for storage and handling under controlled conditions. Its solubility profile also plays a role in formulation development; solubility enhancements can be achieved through salt formation or prodrug strategies.

Ethical considerations are paramount when developing new chemical entities for therapeutic use. While 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride shows promise as a lead compound, rigorous testing is essential to ensure safety and efficacy before human trials can begin. Preclinical studies involving cell-based assays, animal models, and computational toxicology are necessary to assess potential side effects and optimize dosing regimens.

The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride. Predictive models can analyze large datasets to predict biological activity based on structural features alone, reducing the time required for experimental validation. This synergy between computational methods and experimental chemistry exemplifies how modern research approaches are transforming pharmaceutical development.

In conclusion,2-methyl - 5 - [ 5 - ( trif luoro methyl ) - 1 H - py ra z ol - 3 - y l ] - 3 - thi o phene s ulfo ny l ch lor ide ( CAS No . 1287752 - 72 - 0 ) is a structurally diverse molecule with significant potential i n pharma ceutical r esear ch . Its comb i nat ion o f r eactive f unct ions , b i o logically i mportant scaffolds , an d tun able p harmac opharmacokinetic p ropertie s make s it a valuable i n t erme diate f or de veloping no ve thera peu tic s . As resea rch co nt i nu es t o e xpand o n our un der stan ding o f mo le cular me chanis ms an d dr ug t ar get ing , com poun ds l ike thi s will play an i ncreasi ngly i mportant r ol e i n m edicinal ch emistry an d beyond . p >

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Amadis Chemical Company Limited
(CAS:1287752-72-0)2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
A1122147
Purity:99%
Quantity:5g
Price ($):169.0
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